Cas no 17207-57-7 (3-Phenyl-3-(phenylformamido)propanoic Acid)

3-Phenyl-3-(phenylformamido)propanoic Acid is a specialized organic compound featuring a phenyl-substituted propanoic acid backbone with an additional phenylformamido functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its dual functional groups allow for selective modifications, facilitating applications in peptidomimetics and bioactive molecule development. The compound exhibits moderate solubility in polar organic solvents, enhancing its utility in solution-phase reactions. Its crystalline nature ensures consistent purity, while its stability under standard conditions supports handling and storage. Researchers favor this derivative for its versatility in constructing complex molecular architectures, particularly in medicinal chemistry and materials science.
3-Phenyl-3-(phenylformamido)propanoic Acid structure
17207-57-7 structure
Product Name:3-Phenyl-3-(phenylformamido)propanoic Acid
CAS No:17207-57-7
MF:C16H15NO3
MW:269.295204401016
CID:1354723
Update Time:2025-06-08

3-Phenyl-3-(phenylformamido)propanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-benzamido-3-phenylpropanoic acid
    • CBKinase1_012542
    • CTK7J1773
    • (+-)-3-benzoylamino-3-phenyl-propionic acid
    • 3-phenyl-3-(benzoylamino)propanoic acid
    • AC1MDCII
    • Enamine_001143
    • Oprea1_247844
    • 3-Benzoylamino-3-phenyl-propionic acid
    • (+-)-3-Benzoylamino-3-phenyl-propionsaeure
    • (+-)-3-Benzamino-3-phenyl-propionsaeure
    • CBKinase1_000142
    • AC1Q74T2
    • AC1Q74T1
    • SureCN3717471
    • 3-benzoylamino-3-phenylpropionic acid
    • 3-Phenyl-3-(phenylformamido)propanoic Acid
    • Inchi: 1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19)
    • InChI Key: VRZBLYAGRWDUPY-UHFFFAOYSA-N
    • SMILES: OC(CC(C1C=CC=CC=1)NC(C1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 269.10525
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 66.4

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Additional information on 3-Phenyl-3-(phenylformamido)propanoic Acid

3-Phenyl-3-(Phenylformamido)propanoic Acid (CAS No. 17207-57-7): An Overview and Recent Advances

3-Phenyl-3-(phenylformamido)propanoic acid (CAS No. 17207-57-7) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-Phenylformamido-3-phenylpropanoic acid, is characterized by its aromatic rings and a carboxylic acid functional group, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 3-Phenyl-3-(phenylformamido)propanoic acid consists of a central propanoic acid backbone with two phenyl groups attached. One phenyl group is directly bonded to the carboxylic acid, while the other is linked through an amide bond. This arrangement imparts the molecule with both hydrophobic and hydrophilic properties, which are crucial for its biological activity and solubility characteristics.

Recent studies have highlighted the potential of 3-Phenyl-3-(phenylformamido)propanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation in various diseases.

In addition to its anti-inflammatory effects, 3-Phenyl-3-(phenylformamido)propanoic acid has been investigated for its potential as an analgesic agent. Studies conducted on animal models have demonstrated that this compound can effectively reduce pain responses, suggesting its potential use in pain management therapies. The mechanism of action is believed to involve the modulation of nociceptive pathways, although further research is needed to fully elucidate the underlying mechanisms.

The pharmacokinetic properties of 3-Phenyl-3-(phenylformamido)propanoic acid have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy. The compound is rapidly absorbed from the gastrointestinal tract and has a moderate half-life, allowing for sustained therapeutic effects with minimal dosing frequency.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-Phenyl-3-(phenylformamido)propanoic acid in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing the compound into later stages of clinical development.

Beyond its therapeutic applications, 3-Phenyl-3-(phenylformamido)propanoic acid has also been explored for its use in chemical synthesis and material science. Its unique structural features make it an excellent building block for the synthesis of more complex molecules with diverse functionalities. Additionally, recent studies have demonstrated its potential as a precursor for the development of novel materials with enhanced mechanical and thermal properties.

In conclusion, 3-Phenyl-3-(phenylformamido)propanoic acid (CAS No. 17207-57-7) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and material science. Ongoing research continues to uncover new insights into its biological activities and potential therapeutic uses, positioning it as a promising candidate for future drug development efforts.

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